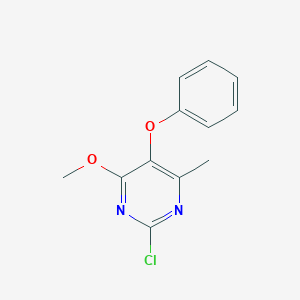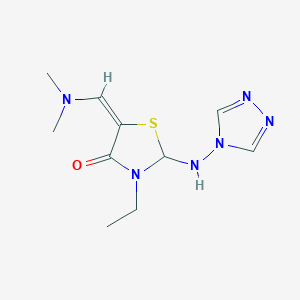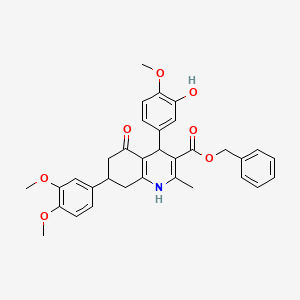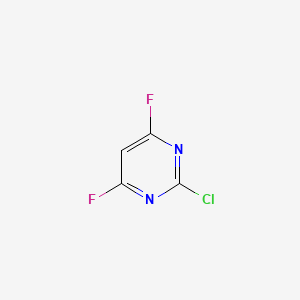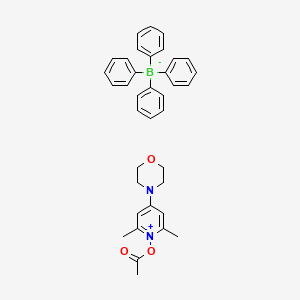
1-Acetoxy-2,6-dimethyl-4-morpholinopyridin-1-ium tetraphenylborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetoxy-2,6-dimethyl-4-morpholinopyridin-1-ium tetraphenylborate is a complex organic compound with the molecular formula C37H39BN2O3 and a molecular weight of 570.546 g/mol . It is known for its unique structure, which includes a morpholine ring and a pyridinium ion, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 1-Acetoxy-2,6-dimethyl-4-morpholinopyridin-1-ium tetraphenylborate typically involves the reaction of 2,6-dimethyl-4-morpholinopyridine with acetic anhydride in the presence of a base, followed by the addition of tetraphenylborate . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.
Analyse Chemischer Reaktionen
1-Acetoxy-2,6-dimethyl-4-morpholinopyridin-1-ium tetraphenylborate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, where the acetoxy group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Acetoxy-2,6-dimethyl-4-morpholinopyridin-1-ium tetraphenylborate has several applications in scientific research:
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fine chemicals and pharmaceutical intermediates.
Wirkmechanismus
The mechanism by which 1-Acetoxy-2,6-dimethyl-4-morpholinopyridin-1-ium tetraphenylborate exerts its effects involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid, while the pyridinium ion can participate in various ionic interactions. These interactions can affect molecular pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-Acetoxy-2,6-dimethyl-4-morpholinopyridin-1-ium tetraphenylborate include:
- 1-Acetoxy-2-methyl-4-morpholinopyridin-1-ium tetraphenylborate
- 1-Acetoxy-4-morpholinopyridin-1-ium tetraphenylborate
- 1-Acetoxy-2,4-dimethylpyridin-1-ium tetraphenylborate These compounds share structural similarities but differ in the position and number of methyl groups, which can influence their chemical properties and reactivity . The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical behavior and applications.
Eigenschaften
CAS-Nummer |
308124-94-9 |
|---|---|
Molekularformel |
C37H39BN2O3 |
Molekulargewicht |
570.5 g/mol |
IUPAC-Name |
(2,6-dimethyl-4-morpholin-4-ylpyridin-1-ium-1-yl) acetate;tetraphenylboranuide |
InChI |
InChI=1S/C24H20B.C13H19N2O3/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-10-8-13(14-4-6-17-7-5-14)9-11(2)15(10)18-12(3)16/h1-20H;8-9H,4-7H2,1-3H3/q-1;+1 |
InChI-Schlüssel |
QNERSZSJYZKCON-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CC1=CC(=CC(=[N+]1OC(=O)C)C)N2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


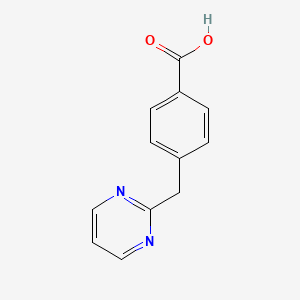
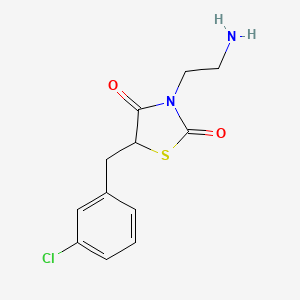
![4,8-Dichloropyrimido[5,4-d]pyrimidine](/img/structure/B11770475.png)

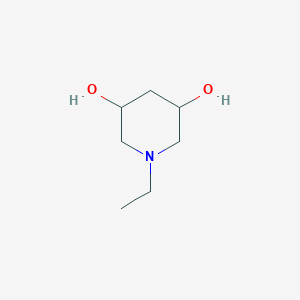
![3-Amino-N-(4-chloro-3-nitrophenyl)-4-(4-methoxyphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11770487.png)
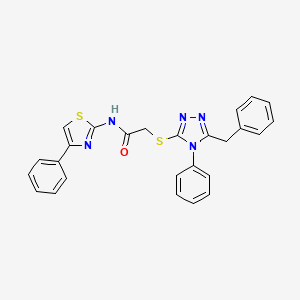
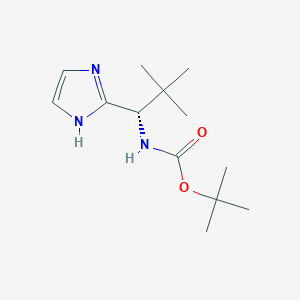
![8-(Bicyclo[2.2.1]heptan-2-yl)-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B11770505.png)
